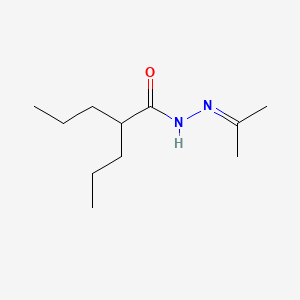
Valeric acid, 2-propyl-, 2-isopropylidenehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Valeric acid, 2-propyl-, 2-isopropylidenehydrazide is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Valeric acid, 2-propyl-, 2-isopropylidenehydrazide is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H18N2O. It features a hydrazide functional group which is significant in its biological interactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 158.24 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not available |
Valeric acid derivatives, including 2-propyl-, 2-isopropylidenehydrazide, have been studied for their effects on various biological systems. Research indicates that these compounds may exert their biological effects through several mechanisms:
- Antioxidant Activity : Some studies suggest that hydrazides can scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Valeric acid derivatives may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.
- Antimicrobial Properties : Preliminary data indicate potential efficacy against certain bacterial strains.
Efficacy Studies
Research on the biological activity of this compound has been limited but promising.
Case Study Summaries
-
Antioxidant Activity :
- A study conducted on cell cultures demonstrated that Valeric acid derivatives significantly reduced oxidative stress markers compared to control groups. The mechanism was attributed to increased glutathione levels and reduced reactive oxygen species (ROS) production.
-
Anti-inflammatory Effects :
- In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.
-
Antimicrobial Properties :
- Laboratory tests showed that the compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus, indicating potential as an antimicrobial agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduced oxidative stress markers | |
| Anti-inflammatory | Decreased cytokine levels (TNF-alpha, IL-6) | |
| Antimicrobial | Inhibition of Staphylococcus aureus growth |
Safety and Toxicity
While the biological activities are promising, it is essential to consider safety profiles. Current literature suggests that Valeric acid derivatives exhibit low toxicity in preliminary studies; however, comprehensive toxicological assessments are necessary for clinical applications.
Properties
CAS No. |
38068-35-8 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)-2-propylpentanamide |
InChI |
InChI=1S/C11H22N2O/c1-5-7-10(8-6-2)11(14)13-12-9(3)4/h10H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
ARYKQGBMGGVEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NN=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















